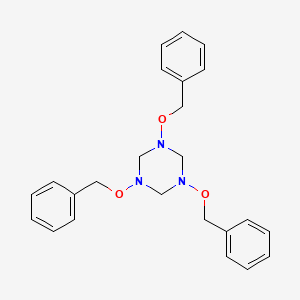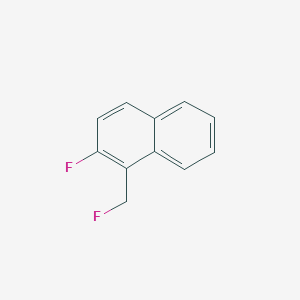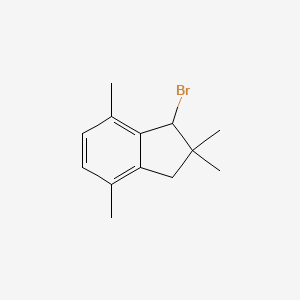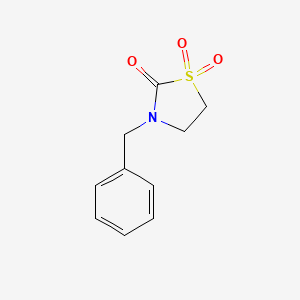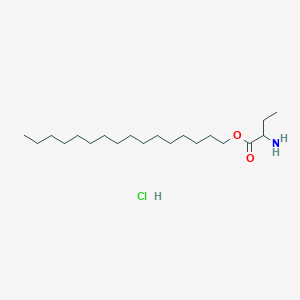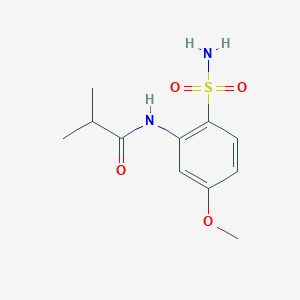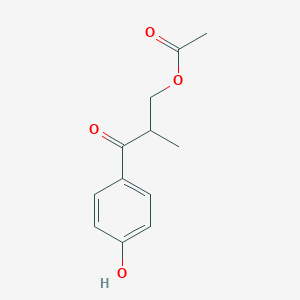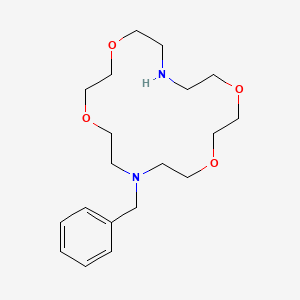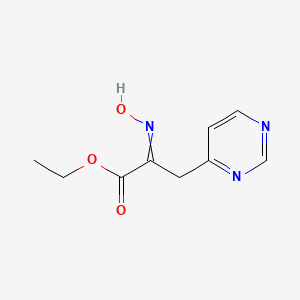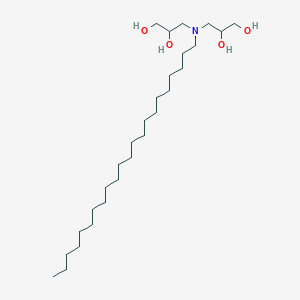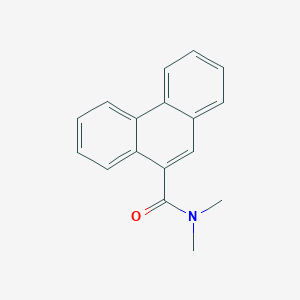
N,N-Dimethylphenanthrene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylphenanthrene-9-carboxamide is a chemical compound belonging to the class of amides It is characterized by the presence of a phenanthrene ring system substituted with a carboxamide group at the 9th position and two methyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylphenanthrene-9-carboxamide typically involves the amidation of phenanthrene-9-carboxylic acid with dimethylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include boric acid and N,N,N’,N’-tetramethyl propane-1,3-diamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylphenanthrene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenanthrene compounds.
Applications De Recherche Scientifique
N,N-Dimethylphenanthrene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N,N-Dimethylphenanthrene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
N,N-Dimethylbenzamide: Similar structure but with a benzene ring instead of a phenanthrene ring.
N,N-Dimethylacetamide: Contains an acetamide group instead of a phenanthrene carboxamide group.
N,N-Dimethylformamide: Contains a formamide group instead of a phenanthrene carboxamide group.
Uniqueness: N,N-Dimethylphenanthrene-9-carboxamide is unique due to its phenanthrene ring system, which imparts distinct chemical and biological properties compared to other amides. Its structural complexity and potential for various modifications make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
93315-43-6 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N,N-dimethylphenanthrene-9-carboxamide |
InChI |
InChI=1S/C17H15NO/c1-18(2)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,1-2H3 |
Clé InChI |
YZMJNHZJUYOYPS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
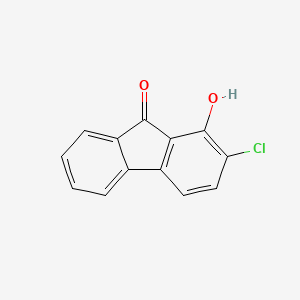
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
